molecular formula C4H4Br2N2 B087152 4,5-Dibromo-1-methyl-1H-imidazole CAS No. 1003-50-5

4,5-Dibromo-1-methyl-1H-imidazole

Cat. No. B087152
CAS RN: 1003-50-5
M. Wt: 239.9 g/mol
InChI Key: JGFCQTKCCPQLKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-dibromo-1-methyl-1H-imidazole derivatives can be achieved through several synthetic routes, which include regioselective arylation and bromination processes. One reported method involves the palladium-catalyzed direct C-5 arylation of commercially available 1-methyl-1H-imidazole with aryl bromides. This is followed by selective C-4 bromination of the resulting 5-aryl-1-methyl-1H-imidazoles with N-bromosuccinimide (NBS), and then a Suzuki-type reaction under phase-transfer conditions to achieve the desired substitution pattern (Bellina, F., et al., 2008).

Molecular Structure Analysis

The crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been determined through X-ray crystallography, providing insights into its molecular geometry and the arrangement of bromine atoms around the imidazole ring. This study highlights the compound's crystalline structure and the intermolecular interactions that stabilize its configuration (Peppel, T., & Köckerling, M., 2009).

Scientific Research Applications

  • Cytotoxic Properties : A study describes a procedure for synthesizing 1-methyl-1H-imidazoles with cytotoxic properties against various human tumor cell lines, highlighting the potential application of these compounds in cancer research and therapy (Bellina et al., 2008).

  • Biologically Important Molecules : Imidazoles, including derivatives of 4-methyl-1H-imidazole, are essential in many biologically significant molecules, suggesting their utility in medical chemistry (Orhan et al., 2019).

  • Angiotensin II Receptor Antagonists : Compounds with structures involving 4,5-disubstituted-1H-imidazoles have been explored as angiotensin II receptor antagonists, indicating their potential in cardiovascular drug development (Bovy et al., 1993).

  • Antibacterial and Antiparasitic Properties : Derivatives of 4-methyl-1H-imidazole have been synthesized with antibacterial and antiparasitic activities, underlining their application in infectious disease treatment (Mathias et al., 2017).

  • Copper Corrosion Inhibition : Imidazoles, including 1-methyl derivatives, have been evaluated as copper corrosion inhibitors, suggesting their importance in industrial applications, especially in corrosion science (Kovačević et al., 2017).

  • Fuel Cell Electrolytes : Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole, a high-temperature proton-conducting polymer electrolyte, highlighting their use in fuel cell technology (Schechter & Savinell, 2002).

  • Imidazole-Based Medicinal Chemistry : Imidazole derivatives are widely used in medicinal chemistry due to their ability to bind with various enzymes and receptors, showing their versatility in drug development for various diseases (Zhang et al., 2014).

Future Directions

Imidazole-based compounds have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the research and development of new drugs using “4,5-Dibromo-1-methyl-1H-imidazole” and similar compounds may be a promising future direction.

properties

IUPAC Name

4,5-dibromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCQTKCCPQLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378409
Record name 4,5-Dibromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-1-methyl-1H-imidazole

CAS RN

1003-50-5
Record name 4,5-Dibromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WE Noland, KP Cole, D Britton - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
The title compound, C4H4Br2N2, crystallizes with two molecules in the asymmetric unit. Each molecule forms stacks with its own kind, the stacks being approximately orthogonal to …
Number of citations: 5 scripts.iucr.org
EJ Daiber, DM DeMarini, SA Ravuri… - … science & technology, 2016 - ACS Publications
Pools and spas are enjoyed throughout the world for exercise and relaxation. However, there are no previous studies on mutagenicity of disinfected spa (hot tub) waters or …
Number of citations: 125 pubs.acs.org
E Rosadoni, F Bellina, M Lessi, C Micheletti… - Dyes and …, 2022 - Elsevier
The synthesis of three 2-arylalkynyl-4,5-diarylimidazoles endcapped with typical electron-donating (ED) and electron-withdrawing (EW) groups (push-pull system) and their evaluation …
Number of citations: 5 www.sciencedirect.com
C Froschauer, V Kahlenberg, G Laus… - Crystals, 2012 - mdpi.com
The crystal structures of 2,4,5-tribromo-1-(prop-2-ynyl)imidazole and seven new 1,3-dialkyl-2,4,5-tribromoimidazolium salts (R 1 = propenyl, propynyl, dibromopropenyl; R 2 = Me, Et) …
Number of citations: 7 www.mdpi.com
J Chen, K Natte, XF Wu - Tetrahedron letters, 2015 - Elsevier
A novel and convenient strategy toward caprolactam and butyrolactam derived phthalimide and amide scaffolds has been fulfilled through the palladium-catalyzed carbonylative …
Number of citations: 33 www.sciencedirect.com
SD Richardson, TA Ternes - Anal. Chem, 2018 - researchgate.net
This biennial Review covers developments in water analysis for emerging environmental contaminants over the period of October 2015− October 2017. Analytical Chemistry’s policy is …
Number of citations: 577 www.researchgate.net
JJ Richards - 2009 - search.proquest.com
Bacterial biofilms are a surface attached community of microorganisms that are protected by an extracellular matrix of biomolecules. Within a biofilm state, bacteria are more resistant to …
Number of citations: 2 search.proquest.com
RAA Carter, CA Joll - Journal of Environmental Sciences, 2017 - Elsevier
Disinfection of water for human use is essential to protect against microbial disease; however, disinfection also leads to formation of disinfection by-products (DBPs), some of which are …
Number of citations: 131 www.sciencedirect.com

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